4-(Phenylsulfanyl)Benzonitrile
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Overview
Description
4-(Phenylsulfanyl)Benzonitrile is an organic compound with the molecular formula C13H9NS It is characterized by the presence of a phenylsulfanyl group attached to a benzonitrile moiety
Mechanism of Action
Mode of Action
It is known that the benzotriazole fragment, which is structurally similar to 4-(phenylsulfanyl)benzonitrile, behaves as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been known to influence various metabolic pathways
Pharmacokinetics
A compound with a similar structure, [11c]-3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile ([11c]dasb), has been used as a radiotracer for positron emission tomography (pet) studies of the serotonin transporter (sert) in the human brain . This suggests that this compound may have similar properties and could potentially be used in similar applications.
Result of Action
Based on its structural similarity to other compounds, it may have potential effects on various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a green synthesis route for benzonitrile, a compound structurally similar to this compound, was proposed using ionic liquid as the recycling agent . This suggests that the synthesis and action of this compound could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Phenylsulfanyl)Benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with thiophenol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfanyl)Benzonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used
Scientific Research Applications
4-(Phenylsulfanyl)Benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of advanced materials and as a precursor for various chemical products
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylthio)Benzonitrile
- 4-(Phenylsulfonyl)Benzonitrile
- 4-(Phenylselanyl)Benzonitrile
Uniqueness
4-(Phenylsulfanyl)Benzonitrile is unique due to the presence of the phenylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
4-phenylsulfanylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUORBVHZGHTPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508699 |
Source
|
Record name | 4-(Phenylsulfanyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51238-46-1 |
Source
|
Record name | 4-(Phenylsulfanyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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